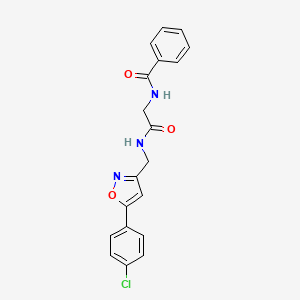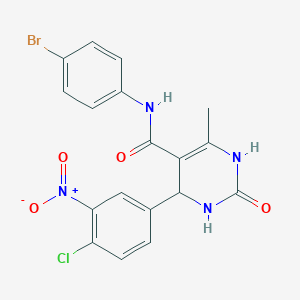![molecular formula C27H23N3O4 B2447953 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide CAS No. 877657-25-5](/img/no-structure.png)
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzofuro[3,2-d]pyrimidin-1(2H)-one core, followed by the introduction of the p-tolyl and phenethylacetamide groups. The exact synthetic route would depend on the available starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be complex. The benzofuro[3,2-d]pyrimidin-1(2H)-one core is a fused ring system that could potentially exhibit interesting electronic and steric properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the amide group could participate in condensation reactions, while the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of aromatic rings and an amide group could impact the compound’s solubility, melting point, and stability .Scientific Research Applications
Synthesis and Evaluation for CNS Activity
A study on the synthesis of 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives explored their central nervous system depressant activity, highlighting the significance of pyrimidine derivatives in medicinal chemistry due to their marked sedative action (Manjunath et al., 1997).
Anticancer Agent Development
Research into 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives aimed at discovering new anticancer agents demonstrated that certain compounds exhibited appreciable cancer cell growth inhibition across multiple cancer cell lines, emphasizing the role of pyrimidine derivatives in cancer research (Al-Sanea et al., 2020).
Safety And Hazards
Future Directions
properties
CAS RN |
877657-25-5 |
|---|---|
Product Name |
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide |
Molecular Formula |
C27H23N3O4 |
Molecular Weight |
453.498 |
IUPAC Name |
2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C27H23N3O4/c1-18-11-13-20(14-12-18)30-26(32)25-24(21-9-5-6-10-22(21)34-25)29(27(30)33)17-23(31)28-16-15-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,28,31) |
InChI Key |
XLJOEBQIQIVUJL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-chlorobenzyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2447871.png)
![2-[(2-Hydrazinyl-2-oxoethyl)sulfonylmethylsulfonyl]acetohydrazide](/img/structure/B2447872.png)







![Methyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2447890.png)
![4-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1-amine](/img/structure/B2447891.png)
![(E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2447892.png)
![Methyl 4-[[6,7-dimethoxy-2-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2447893.png)